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Compound of Interest

Compound Name: 5-(3-Bromophenyl)isoxazole

Cat. No.: B1270786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

methodologies for the characterization of 5-(3-Bromophenyl)isoxazole. While specific

experimental spectral data for this compound is not readily available in the cited literature, this

document outlines the expected spectroscopic characteristics based on known data for

structurally similar isoxazole derivatives. Detailed experimental protocols for Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are

provided to facilitate the analysis of this and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 5-(3-
Bromophenyl)isoxazole. These predictions are based on the analysis of closely related

compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-(3-Bromophenyl)isoxazole
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.5 - 8.7 d ~1.8 1H
H-3 (isoxazole

ring)

~7.9 - 8.1 t ~1.8 1H H-2' (phenyl ring)

~7.7 - 7.9 dt ~7.8, 1.3 1H H-6' (phenyl ring)

~7.6 - 7.8 ddd ~8.0, 2.0, 1.0 1H H-4' (phenyl ring)

~7.3 - 7.5 t ~7.9 1H H-5' (phenyl ring)

~6.8 - 7.0 d ~1.8 1H
H-4 (isoxazole

ring)

Note: Predicted values are based on data from similar isoxazole structures. The exact chemical

shifts and coupling constants will need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-(3-Bromophenyl)isoxazole

Chemical Shift (δ, ppm) Assignment

~170 C-5 (isoxazole ring)

~158 C-3 (isoxazole ring)

~134 C-4' (phenyl ring)

~131 C-6' (phenyl ring)

~130.5 C-1' (phenyl ring)

~130 C-5' (phenyl ring)

~126 C-2' (phenyl ring)

~123 C-3' (phenyl ring, C-Br)

~100 C-4 (isoxazole ring)
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Note: Predicted values are based on data from analogous compounds. Experimental

verification is required.

Table 3: Expected IR Absorption Bands for 5-(3-Bromophenyl)isoxazole

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3150 Medium
C-H stretching (aromatic and

isoxazole)

1600 - 1620 Medium-Strong C=N stretching (isoxazole ring)

1450 - 1580 Medium-Strong C=C stretching (aromatic ring)

1400 - 1450 Medium N-O stretching (isoxazole ring)

1000 - 1250 Strong C-O stretching (isoxazole ring)

750 - 800 Strong
C-H out-of-plane bending

(meta-disubstituted benzene)

650 - 700 Medium C-Br stretching

Note: The precise wavenumbers and intensities of IR bands are dependent on the sample

preparation method.

Table 4: Expected Mass Spectrometry Data for 5-(3-Bromophenyl)isoxazole

m/z Relative Intensity Assignment

223/225 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Br)

144 Moderate [M - Br]⁺

116 Moderate [M - Br - CO]⁺ or [C₇H₄N]⁺

102 Moderate [C₇H₄]⁺

76 High [C₆H₄]⁺
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Note: Fragmentation patterns are predicted based on common pathways for aryl-substituted

heterocyclic compounds and will vary depending on the ionization technique used.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 5-(3-Bromophenyl)isoxazole sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample has completely dissolved. If necessary, gently warm the tube or use

sonication.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal

standard like tetramethylsilane (TMS) at 0 ppm.

Integrate the peaks to determine the relative number of protons for each signal.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation

delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more)

due to the low natural abundance of ¹³C.

Process the spectrum similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at

77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of 5-(3-Bromophenyl)isoxazole in a volatile

solvent like dichloromethane or acetone.

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.

Mount the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The resulting spectrum should be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

For EI-MS, a small amount of the pure sample is introduced directly into the ion source, often

via a heated probe to ensure vaporization.

For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent

such as methanol or acetonitrile. The solution is then infused directly into the ESI source.

Data Acquisition:

The sample is ionized in the source. In EI, high-energy electrons bombard the sample

molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the

liquid sample to create an aerosol of charged droplets.

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g.,

TOF or Orbitrap) is used to determine the exact mass, which can confirm the elemental

composition.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-(3-
Bromophenyl)isoxazole.
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A logical workflow for the spectroscopic analysis of 5-(3-Bromophenyl)isoxazole.
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 5-(3-
Bromophenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270786#spectroscopic-data-for-5-3-bromophenyl-
isoxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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